1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535253
InChI: InChI=1S/C14H13F4N/c15-12-5-4-10(8-11(12)14(16,17)18)13(9-19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
SMILES:
Molecular Formula: C14H13F4N
Molecular Weight: 271.25 g/mol

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC17535253

Molecular Formula: C14H13F4N

Molecular Weight: 271.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile -

Specification

Molecular Formula C14H13F4N
Molecular Weight 271.25 g/mol
IUPAC Name 1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile
Standard InChI InChI=1S/C14H13F4N/c15-12-5-4-10(8-11(12)14(16,17)18)13(9-19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Standard InChI Key ZWZOKXNRGJYJGA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (C₁₄H₁₃F₄N) features a cyclohexane ring fused to a cyano (-CN) group and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. The molecular weight is 271.25 g/mol, with a computed octanol-water partition coefficient (clog P) of 4.2, indicating moderate hydrophobicity . The trifluoromethyl (-CF₃) and fluoro (-F) groups on the phenyl ring introduce strong electron-withdrawing effects, which polarize the aromatic system and influence reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃F₄N
Molecular Weight271.25 g/mol
IUPAC Name1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile
SMILESC1CCC(CC1)(C#N)C2=C(C=CC(=C2)F)C(F)(F)F
InChIKeyXWWAAWMDVKZVOR-UHFFFAOYSA-N

The stereoelectronic effects of the -CF₃ group enhance the electrophilicity of the adjacent carbon atoms, making the compound susceptible to nucleophilic attacks at the phenyl ring. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the bulky phenyl and cyano substituents .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.3–7.8 ppm), and the cyano group (no direct proton signal) . Infrared (IR) spectroscopy shows a strong absorption band at 2224 cm⁻¹, characteristic of the nitrile functional group, and peaks at 1120–1250 cm⁻¹ for C-F stretching . Mass spectrometry (MS) fragments correlate with the loss of the -CF₃ group (m/z 207) and subsequent cleavage of the cyclohexane ring .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting from 4-fluoro-3-(trifluoromethyl)aniline. A representative route includes:

  • Diazotization and Cyanation: Treatment of the aniline derivative with NaNO₂/HCl followed by CuCN yields the benzonitrile intermediate .

  • Friedel-Crafts Alkylation: Reaction with cyclohexanecarbonyl chloride in the presence of AlCl₃ forms the cyclohexane-linked ketone .

  • Knoevenagel Condensation: The ketone is condensed with malononitrile under basic conditions to install the cyano group .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0–5°C78%
Friedel-CraftsAlCl₃, DCM, reflux65%
KnoevenagelMalononitrile, piperidine, EtOH82%

Polar solvents like dimethylformamide (DMF) improve reaction efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial interactions in heterogeneous systems.

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks during the Friedel-Crafts step. Purification via column chromatography (silica gel, hexane/EtOAc) achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Functionalization

Nitrile Group Transformations

The cyano group undergoes hydrolysis to a carboxylic acid (H₂SO₄, H₂O, 100°C) or reduction to a primary amine (LiAlH₄, THF). These reactions enable the synthesis of derivatives for biological screening.

Aromatic Electrophilic Substitution

The electron-deficient phenyl ring participates in halogenation (Cl₂, FeCl₃) and nitration (HNO₃, H₂SO₄) at the para position relative to the -CF₃ group . Steric hindrance from the -CF₃ group suppresses ortho substitution.

Applications in Drug Discovery

Structure-Activity Relationship (SAR) Insights

  • Cyano Group: Essential for receptor binding; replacement with -COOH abolishes activity .

  • Fluorine Substituents: Improve metabolic stability and ligand-receptor hydrophobic interactions.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral derivatives for stereochemical activity studies.

  • Polymer Chemistry: Explore copolymerization with styrene or acrylates to engineer fluorinated materials with tailored dielectric properties .

  • Targeted Drug Delivery: Conjugate with monoclonal antibodies for site-specific delivery in oncology applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator